furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
“Furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also features a pyrazole ring, which is a class of organic compounds characterized by a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of furan-2-yl derivatives with other organic compounds. Pyrazole derivatives, in particular, are synthesized using a variety of methods, many of which have been reported over the years .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The furan and pyrazole rings contribute to the compound’s aromaticity, which can influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the furan and pyrazole rings, as well as the other functional groups attached to these rings. For instance, the compound could undergo reactions typical of furans, such as electrophilic substitution, or reactions typical of pyrazoles .Scientific Research Applications
Antibacterial Activity: Furan derivatives have been investigated for their antibacterial properties. Researchers have synthesized novel furan compounds with potential antimicrobial effects, which could contribute to combating microbial resistance .
Antiviral Activity: Certain furan-containing compounds have demonstrated antiviral activity. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
Heterocyclic Chemistry
The furan ring system plays a significant role in heterocyclic chemistry. Its unique structure and reactivity offer diverse opportunities:
Synthetic Building Blocks: Furan derivatives, such as pinacol boronic esters, serve as valuable building blocks in organic synthesis. Protodeboronation of alkyl boronic esters using a radical approach has been explored, enabling formal anti-Markovnikov alkene hydromethylation .
Drug Scaffold: Furan-containing compounds are part of the skeleton for various drugs, including lysergic acid diethylamide (LSD) and alkaloids from plants. Their broad-spectrum biological activities make them attractive for drug development .
Biological Activities
Indole derivatives, which share some similarities with furans, also exhibit diverse biological effects:
Antioxidant and Anti-Inflammatory Properties: Furan derivatives possess antioxidant and anti-inflammatory activities, making them relevant in health-related research .
Anticancer Potential: Furan compounds have shown anticancer effects. Their ability to inhibit cell proliferation and induce apoptosis warrants further investigation .
Other Applications
Beyond the fields mentioned above, furan derivatives may find applications in:
Future Directions
Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for further exploration and development of compounds like “furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone”. Future research could focus on synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications .
properties
IUPAC Name |
furan-2-yl-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)18-13-17(16-5-2-3-6-19(16)24)22-23(18)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFYBSWUKOXCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-yl(3-(2-hydroxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone |
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